

In-Depth Technical Guide: 1-(Azidomethyl)-2-iodobenzene

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Compound of Interest

Compound Name: 1-(Azidomethyl)-2-iodobenzene

CAS No.: 405198-82-5

Cat. No.: B1281164

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Molecular Architecture, Synthesis, and Application in Heterocyclic Design

Executive Summary

1-(Azidomethyl)-2-iodobenzene (often referred to as 2-iodobenzyl azide) represents a privileged "bifunctional linchpin" in modern organic synthesis. Unlike simple benzyl azides, this molecule possesses an ortho-iodine substituent that breaks symmetry and introduces a highly reactive handle for transition-metal catalysis.

This guide explores its structural utility as a divergent scaffold: the azidomethyl group serves as a 1,3-dipole for "click" chemistry or a nitrene precursor, while the aryl iodide facilitates oxidative addition with Palladium (Pd) or Copper (Cu). When combined, these functionalities enable tandem cascade reactions, allowing researchers to rapidly assemble complex fused heterocycles like isoquinolines, isoindolines, and benzotriazoles from a single precursor.

Structural Analysis & Physicochemical Profile

The molecule consists of a benzene core substituted at the 1 and 2 positions. This ortho relationship is the critical design feature, pre-organizing the molecule for intramolecular

cyclization.

Property	Data / Description
Systematic Name	1-(Azidomethyl)-2-iodobenzene
Molecular Formula	
Molecular Weight	259.05 g/mol
C/N Ratio	~2.33 (Indicates high energy/explosive potential)
Physical State	Pale yellow oil (typically)
Key Bond Lengths	C-I: ~2.10 Å (Weak, labile); : Linear resonance hybrid
Precursor CAS	40400-13-3 (2-Iodobenzyl bromide)

Electronic & Steric Considerations

- The Iodine Effect: The large atomic radius of iodine (1.98 Å) creates significant steric bulk at the ortho position. However, the C-I bond is weak (57 kcal/mol), making it an excellent leaving group for metal-halogen exchange or oxidative addition.
- The Azide Effect: The azide group is relatively stable at room temperature but becomes a high-energy nitrene precursor upon photolysis or thermolysis ().

Synthetic Protocol

Note on Safety: This compound has a Carbon/Nitrogen (C/N) ratio of < 3. It should be treated as a potential explosive. Perform all reactions behind a blast shield and avoid concentrating to dryness if possible.

The standard synthesis proceeds via nucleophilic substitution () of 2-iodobenzyl bromide.

Reagents

- Precursor: 2-Iodobenzyl bromide (1.0 equiv)
- Nucleophile: Sodium Azide (, 1.2–1.5 equiv)
- Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
- Workup: Diethyl ether () or Ethyl Acetate ()

Step-by-Step Methodology

- Preparation: Dissolve 2-iodobenzyl bromide in DMSO (0.5 M concentration). The reaction is exothermic; ensure the vessel is cooled to 0°C initially.
- Addition: Add sodium azide portion-wise to the stirring solution.
- Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the bromide.
- Quench & Extraction: Dilute carefully with cold water (exothermic). Extract the organic layer with diethyl ether ().
- Purification: Wash the organic phase with brine and water to remove residual DMSO/DMF. Dry over anhydrous .

- Isolation: Concentrate under reduced pressure at low temperature (<30°C). Do not distill. Use the crude oil directly for subsequent steps if purity is >95%.

Reactivity Profile & Mechanistic Insights

The utility of **1-(azidomethyl)-2-iodobenzene** lies in its ability to undergo Orthogonal Reactivity. You can react the azide while leaving the iodide intact, or engage both in a cascade.

Pathway A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. The ortho-iodine remains available for post-click functionalization (e.g., Suzuki coupling), creating "bifunctional libraries."

Pathway B: Tandem Cyclization (The "Killer App")

This molecule is a precursor to Isoquinolines and Isoindolines.

- Mechanism: A transition metal (Pd or Ag) activates the alkyne (or couples to the iodide), facilitating an intramolecular attack by the azide nitrogen.
- Isoquinoline Synthesis: Reaction with internal alkynes using

 or Pd catalysts triggers a 6-endo-dig cyclization followed by

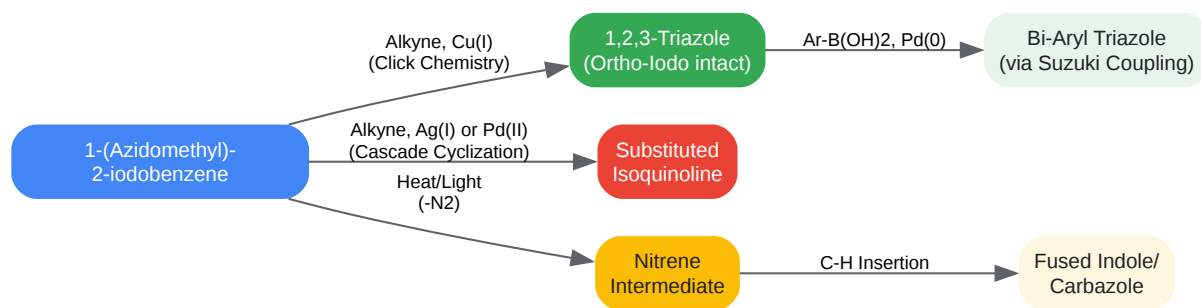
 extrusion.

Pathway C: Nitrene Insertion

Thermolyzing the azide generates a nitrene intermediate. If an appropriate ortho-substituent is introduced (via the iodine handle), the nitrene can insert into C–H bonds to form fused heterocycles like indoles or carbazoles.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.



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Caption: Divergent synthetic pathways from the **1-(azidomethyl)-2-iodobenzene** scaffold. Blue indicates the core starting material; Green, Red, and Yellow indicate distinct product classes.

Detailed Experimental Protocol: Isoquinoline Synthesis

Application: Synthesis of 3,4-disubstituted isoquinolines via Ag-catalyzed cyclization.

- Reaction Setup: In a flame-dried Schlenk tube, combine:
 - **1-(Azidomethyl)-2-iodobenzene** (0.5 mmol)
 - Internal Alkyne (e.g., Diphenylacetylene, 0.6 mmol)
 - Catalyst:
(10 mol%) or
(5 mol%)
 - Solvent: 1,4-Dioxane or Toluene (anhydrous)
- Execution: Heat the mixture to 100°C under Argon atmosphere.
- Monitoring: The reaction typically proceeds via an initial Sonogashira-type coupling (if Pd is used) or direct activation. Evolution of nitrogen gas () indicates cyclization.

- Mechanism: The metal activates the alkyne, promoting nucleophilic attack by the azide. A rearrangement occurs, expelling

to aromatize the ring into an isoquinoline.

- Purification: Cool to room temperature, filter through a celite pad, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Safety & Handling Specifications

- Explosion Hazard: The C/N ratio of ~2.3 places this molecule in the "energetic" category. While benzyl azides are generally more stable than aryl azides, the presence of the heavy iodine atom can mask the weight-ratio risk.
 - Rule: Never heat the neat (pure) liquid above 60°C.
 - Storage: Store in the dark at -20°C. Iodine-carbon bonds are photosensitive; azides are photosensitive. Light exposure will degrade the compound.
- Toxicity: Organoiodides and azides are toxic. Sodium azide (reagent) releases hydrazoic acid () in contact with acid, which is highly toxic and explosive.
- Disposal: Quench excess azide with dilute sodium hypochlorite (bleach) or use a specific azide waste container.

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